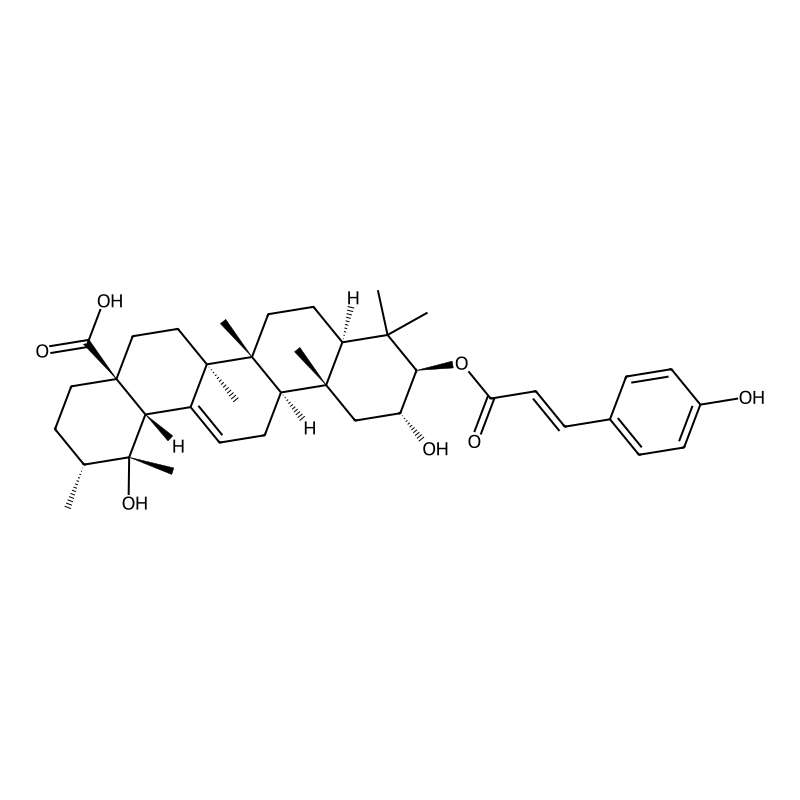

3-O-trans-p-coumaroyltormentic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Anti-Cancer Properties

3-O-trans-p-coumaroyltormentic acid (3-O-pCTA) is a naturally occurring compound found in various fruits, including chokeberries (Aronia melanocarpa) []. Research suggests it may possess anti-cancer properties. Studies have shown that 3-O-pCTA:

- Inhibits breast cancer stem cell formation: A study isolated 3-O-pCTA from Aronia extracts and demonstrated its ability to suppress the formation of breast cancer stem cells in vitro [].

- Induces cell death in leukemia cells: 3-O-pCTA has been shown to induce apoptosis (programmed cell death) in human leukemia (HL60) cells, potentially through the mitochondrial pathway and by inhibiting topoisomerase I, an enzyme involved in DNA replication.

- Exhibits cytotoxicity against various cancer cell lines: 3-O-pCTA demonstrated cytotoxic effects against several human tumor cell lines, including lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), and colon (HCT-15) cancer cells [].

3-O-trans-p-coumaroyltormentic acid is a triterpene compound characterized by its unique structure, which consists of a tormentic acid backbone esterified with trans-p-coumaric acid. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of cancer treatment and other biological activities. Its molecular formula is C₃₉H₅₄O₇, and it features a complex arrangement of carbon and oxygen atoms that contribute to its biological functions and interactions.

Research suggests 3-O-p-CTA acts by inhibiting the self-renewal and proliferation of breast CSCs []. It may achieve this through:

- Downregulation of c-Myc: c-Myc is a protein involved in cell growth and proliferation. Studies suggest 3-O-p-CTA may decrease c-Myc expression in CSCs, leading to reduced growth.

- Targeting self-renewal genes: CSCs rely on specific genes for self-renewal. 3-O-p-CTA may downregulate the expression of these genes, hindering their ability to self-renew and form tumors [].

The chemical reactivity of 3-O-trans-p-coumaroyltormentic acid can be attributed to its functional groups, particularly the ester bond formed between the carboxylic acid of tormentic acid and the hydroxyl group of p-coumaric acid. This compound can undergo hydrolysis under acidic or basic conditions, leading to the release of tormentic acid and p-coumaric acid. Additionally, it may participate in various redox reactions due to the presence of multiple hydroxyl groups, influencing its stability and reactivity in biological systems.

3-O-trans-p-coumaroyltormentic acid exhibits notable biological activities, particularly in cancer research. Studies have shown that this compound can inhibit breast cancer cell proliferation and mammosphere formation in a dose-dependent manner. It reduces the expression of self-renewal-related genes such as CD44, SOX2, and OCT4, indicating its potential as an anti-cancer agent targeting cancer stem cells. Furthermore, it has been found to induce apoptosis in human leukemia cell lines through mitochondrial pathways .

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enhancing antioxidant enzyme activity in various models .

The synthesis of 3-O-trans-p-coumaroyltormentic acid can be achieved through several methods:

- Natural Extraction: This compound can be isolated from plant sources such as Eriobotrya japonica (loquat), where it is present alongside other triterpenes.

- Synthetic Approaches: Chemical synthesis may involve the esterification of tormentic acid with trans-p-coumaric acid using coupling agents under controlled conditions to ensure high yield and purity.

- Biotechnological Methods: Plant cell suspension cultures have been employed to produce this compound through elicitation techniques that stimulate biosynthetic pathways leading to increased production of triterpenes .

3-O-trans-p-coumaroyltormentic acid has several potential applications:

- Pharmaceutical Development: Its anti-cancer properties make it a candidate for developing new therapies targeting breast cancer and leukemia.

- Anti-inflammatory Agents: Due to its ability to modulate inflammatory responses, it could be utilized in treatments for chronic inflammatory conditions.

- Cosmetic Industry: The antioxidant properties may also find applications in skincare formulations aimed at reducing oxidative stress on skin cells.

Recent studies have explored the interaction of 3-O-trans-p-coumaroyltormentic acid with various biological targets. For instance, molecular docking studies have revealed its binding affinity with enzymes such as myeloperoxidase, suggesting potential roles in modulating inflammatory pathways . These interactions underscore the importance of this compound in therapeutic contexts and warrant further investigation into its mechanisms of action.

Several compounds are structurally or functionally similar to 3-O-trans-p-coumaroyltormentic acid. Here are some notable examples:

The uniqueness of 3-O-trans-p-coumaroyltormentic acid lies in its specific esterification pattern and resultant biological activities, particularly its targeted effects on cancer stem cells and inflammation pathways. Further research is necessary to fully elucidate its potential therapeutic benefits compared to these similar compounds.